molecular formula C10H8Cl2F2N4O3S B1436210 Sulfentrazone-desmethyl CAS No. 134391-02-9

Sulfentrazone-desmethyl

Cat. No. B1436210
CAS RN: 134391-02-9
M. Wt: 373.16 g/mol
InChI Key: IPZJLGDHAGKUSR-UHFFFAOYSA-N
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Description

Sulfentrazone-desmethyl is an analog of Sulfentrazone, a broad-spectrum herbicide . It is also known as Methanesulfonamide . The CAS Number is 134391-02-9 .


Molecular Structure Analysis

The molecular formula of this compound is C10H8Cl2F2N4O3S . Its molecular weight is 373.16 .

Scientific Research Applications

Metal Sulfide Precipitation

Metal sulfide precipitation is a critical area of research with applications in environmental remediation and industrial processes. Studies have integrated fundamental and applied research to enhance the understanding and efficiency of metal sulfide precipitation. These efforts aim to address challenges such as the integration of disparate study areas, the development of robust measurement techniques, and the characterization of complex aqueous chemistry involving multiple sulfide and metal species interactions. The goal is to improve the efficiency of processes like effluent treatment and hydrometallurgical applications, making them more environmentally friendly and cost-effective (Lewis, 2010).

Synthesis and Applications of Metal Sulfides

Recent advancements in nanocrystals of metal sulfide materials have opened new avenues for renewable energy applications. The diverse range of metal sulfide materials, with their tunable electronic, optical, physical, and chemical properties, offers a unique platform for constructing materials with novel functional properties. Research has focused on scalable methods for the preparation of low-cost, high-quality metal sulfides, heterostructures, and hybrids. These materials are pivotal in hydrogen energy production, particularly in electrocatalytic hydrogen generation, powder photocatalytic hydrogen generation, and photoelectrochemical water splitting. Future research is encouraged to address challenges such as the dissolution, photocorrosion, and long-term durability of metal sulfides in electrolytes during water splitting processes (Chandrasekaran et al., 2019).

Environmental Considerations

The presence of sulfonamides and related compounds in the environment raises concerns about pollution and its impact on human health. Analysis of literature reveals that sulfonamides, commonly used in both human and veterinary medicine, can act as environmental pollutants. The persistence of small amounts of sulfonamides in the environment, mainly derived from agricultural activities, has led to changes in microbial populations that could pose hazards to human health. This underscores the need for updated legal directives and effective environmental protection measures to mitigate the risks associated with sulfonamide pollution (Baran et al., 2011).

Safety and Hazards

Sulfentrazone-desmethyl is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Sulfentrazone-desmethyl primarily targets the enzyme protoporphyrinogen oxidase (PPO) in plants . This enzyme plays a crucial role in the biosynthesis of chlorophyll, which is essential for photosynthesis .

Mode of Action

this compound acts by inhibiting the activity of PPO . This inhibition leads to an accumulation of protoporphyrin IX in the plant cells . Protoporphyrin IX is a potent photosensitizer that activates oxygen, leading to lipid peroxidation . Both light and oxygen are required for this process, which ultimately results in the death of the plant .

Biochemical Pathways

The inhibition of PPO by this compound disrupts the heme and chlorophyll biosynthesis pathways in plants . The accumulation of protoporphyrin IX due to this disruption leads to the production of reactive oxygen species, causing oxidative damage to the plant cells .

Pharmacokinetics

Sulfentrazone is known to have high aqueous solubility and is volatile . It is mobile with a high potential to leach to groundwater . It can be very persistent in soil and aquatic systems . These properties may influence the bioavailability of this compound.

Result of Action

The primary result of this compound’s action is the death of the plant. The visible effects on whole plants are chlorosis (yellowing of the leaves) and desiccation (drying out), caused by the inhibition of PPO . The accumulation of protoporphyrin IX leads to lipid peroxidation, causing damage to the plant cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the herbicidal activity of Sulfentrazone is known to be enhanced when applied in conjunction with certain surfactants . Additionally, the persistence of Sulfentrazone in soil and aquatic systems suggests that it may remain active in the environment for extended periods . .

properties

IUPAC Name

N-[2,4-dichloro-5-[4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2N4O3S/c1-22(20,21)16-7-3-8(6(12)2-5(7)11)18-10(19)17(4-15-18)9(13)14/h2-4,9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZJLGDHAGKUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1Cl)Cl)N2C(=O)N(C=N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134391-02-9
Record name Sulfentrazone-desmethyl
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCJ88XN2HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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